An In-depth Technical Guide to Flutrimazole
An In-depth Technical Guide to Flutrimazole
Disclaimer: The term "Fujenal" did not yield any results in scientific and technical literature. It is highly probable that this is a misspelling of "Funcenal," a trade name for the active ingredient Flutrimazole (B1673498) . This guide will focus on Flutrimazole.
Introduction
Flutrimazole is a broad-spectrum imidazole (B134444) antifungal agent utilized for the topical treatment of superficial mycoses of the skin.[1][2] Developed by Urich Pharmaceuticals in Spain and first marketed in 1995, it has demonstrated efficacy against a wide range of dermatophytes, yeasts, and other filamentous fungi.[3] Its chemical name is 1-[(2-fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole.[4][5] Flutrimazole is noted for its potent antifungal activity, which is comparable to clotrimazole (B1669251) and superior to bifonazole, as well as its anti-inflammatory properties.[1][6]
Origin and Physicochemical Properties
Flutrimazole is a synthetic imidazole derivative.[2][4] It is characterized by the molecular formula C22H16F2N2 and a molecular weight of approximately 346.37 g/mol .[5][7] Typically, it appears as a white powder with limited solubility in water but is soluble in various organic solvents, which is advantageous for its formulation into topical preparations such as creams, gels, and solutions.[3][7]
Table 1: Physicochemical Properties of Flutrimazole
| Property | Value | Reference |
| Molecular Formula | C22H16F2N2 | [5][7] |
| Molecular Weight | 346.37 g/mol | [7] |
| CAS Number | 119006-77-8 | [5][7] |
| Appearance | White powder | [7] |
| Water Solubility | Limited | [7] |
Mechanism of Action
The primary mechanism of action of Flutrimazole, consistent with other azole antifungals, is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane.[4][8]
Signaling Pathway
Flutrimazole specifically inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is a cytochrome P-450 dependent enzyme.[3][7] This enzyme is critical for the conversion of lanosterol to ergosterol. By disrupting this step, Flutrimazole leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. This alters the membrane's fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[7][8] Flutrimazole has demonstrated a strong inhibitory effect on ergosterol biosynthesis in Candida albicans, with a reported IC50 value of 0.071 μmol/L.[3][4]
Caption: Mechanism of action of Flutrimazole.
Quantitative Data
The efficacy of Flutrimazole has been evaluated in several clinical trials. The following tables summarize key quantitative data from these studies.
Table 2: In Vitro Activity of Flutrimazole
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Dermatophytes, filamentous fungi, and yeasts | 0.025-5.0 µg/mL | [3][9] |
| Scopulariopsis brevicaulis | 0.15-0.6 µg/mL | [9] |
Table 3: Comparative Efficacy of Flutrimazole in Clinical Trials
| Condition | Flutrimazole Formulation | Comparator | Mycological Cure Rate (Flutrimazole) | Mycological Cure Rate (Comparator) | Reference |
| Dermatomycoses | 1% Cream (twice daily) | 1% Clotrimazole Cream | 80% | 79% | [10] |
| Dermatomycoses | 1% Cream (once daily) | 1% Bifonazole Cream | 73% | 65% | [11][12] |
| Tinea Pedis | 1% Powder (twice daily) | 1% Bifonazole Powder | 65.3% (Global Cure) | 70.1% (Global Cure) | [13] |
| Vulvovaginal Candidiasis | 500 mg single-dose vaginal tablet + cream | 500 mg Clotrimazole | 95.8% (at day 25-31) | 86.8% (at day 25-31) | [14] |
Table 4: Pharmacokinetic Data for Flutrimazole
| Parameter | Value | Condition | Reference |
| Percutaneous Absorption | < 1% of applied dose | Topical application to healthy skin | [15] |
| Urinary Recovery | ~0.5% of administered dose | Topical application to scarified skin | [15] |
| Plasma Concentration | < few ng/mL | Topical application | [15] |
| Biological Half-life (t1/2) | 14.4 ± 3.8 h | Intravenous administration in dogs | [16] |
| Bioavailability (oral) | 8.9 ± 6.1% | Oral administration in dogs | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key studies on Flutrimazole.
In Vitro Susceptibility Testing
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Objective: To determine the minimum inhibitory concentration (MIC) of Flutrimazole against various fungal strains.
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Methodology:
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Fungal isolates are cultured on appropriate media (e.g., Sabouraud dextrose agar).
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A standardized inoculum of each fungal strain is prepared.
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Flutrimazole is serially diluted in a suitable solvent and incorporated into a liquid or solid growth medium.
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The fungal inocula are added to the media containing different concentrations of Flutrimazole.
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Cultures are incubated under controlled conditions (temperature, time).
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The MIC is determined as the lowest concentration of Flutrimazole that inhibits visible fungal growth.[9]
-
Clinical Trial for Dermatomycoses
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Objective: To compare the efficacy and tolerability of Flutrimazole cream with a comparator (e.g., Clotrimazole cream).
-
Study Design: A multicentre, double-blind, randomized, parallel-group clinical trial.
-
Methodology:
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Patient Selection: Patients with clinically and mycologically (KOH microscopy and/or culture) diagnosed fungal skin infections are enrolled.
-
Randomization: Patients are randomly assigned to receive either Flutrimazole 1% cream or the comparator cream.
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Treatment: Patients apply the assigned cream to the affected area (e.g., twice daily) for a specified duration (e.g., 4 weeks).
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Efficacy Assessment: The primary endpoint is the mycological cure rate, determined by negative results on KOH and culture tests at the end of the treatment period. Clinical cure (resolution of signs and symptoms) is also assessed.
-
Safety Assessment: Adverse events, particularly local reactions like irritation or burning, are recorded throughout the study.[10]
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Caption: Workflow of a comparative clinical trial.
Conclusion
Flutrimazole is a well-established topical antifungal agent with a potent, broad-spectrum activity. Its primary mechanism of action involves the inhibition of fungal ergosterol synthesis, leading to cell membrane disruption. Clinical data consistently demonstrate its high efficacy, comparable to other leading imidazole antifungals, and a favorable safety profile. Its additional anti-inflammatory properties may offer a therapeutic advantage in fungal infections with an inflammatory component.
References
- 1. Flutrimazole - Wikipedia [en.wikipedia.org]
- 2. Flutrimazole [chemeurope.com]
- 3. Flutrimazole - An imidazole antifungal drug_Chemicalbook [chemicalbook.com]
- 4. Pharmacodynamics and Toxicity of Flutrimazole_Chemicalbook [chemicalbook.com]
- 5. Flutrimazole | C22H16F2N2 | CID 3401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Topical anti-inflammatory properties of flutrimazole, a new imidazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. What is Flutrimazole used for? [synapse.patsnap.com]
- 9. In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flutrimazole 1% dermal cream in the treatment of dermatomycoses: a randomized, multicentre, double-blind, comparative clinical trial with 1% clotrimazole cream. Flutrimazole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. karger.com [karger.com]
- 13. Efficacy of flutrimazole 1% powder in the treatment of tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic profile of [14C]flutrimazole following single topical application in normal and scarified skin of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic study of [14C]flutrimazole after oral and intravenous administration in dogs. Comparison with clotrimazole. | Sigma-Aldrich [sigmaaldrich.com]
